![molecular formula C27H32N2O2 B3447845 1-(4-biphenylylcarbonyl)-N-[2-(1-cyclohexen-1-yl)ethyl]-4-piperidinecarboxamide](/img/structure/B3447845.png)
1-(4-biphenylylcarbonyl)-N-[2-(1-cyclohexen-1-yl)ethyl]-4-piperidinecarboxamide
Übersicht
Beschreibung
1-(4-biphenylylcarbonyl)-N-[2-(1-cyclohexen-1-yl)ethyl]-4-piperidinecarboxamide, also known as BAY 59-3074, is a potent and selective cannabinoid receptor type 1 (CB1) antagonist. It was first synthesized in 2005 by researchers at Bayer Pharmaceuticals and has since been studied extensively for its potential therapeutic applications.
Wirkmechanismus
1-(4-biphenylylcarbonyl)-N-[2-(1-cyclohexen-1-yl)ethyl]-4-piperidinecarboxamide 59-3074 acts as a selective antagonist of the CB1 receptor, which is primarily expressed in the central nervous system and plays a key role in regulating appetite, metabolism, and reward pathways. By blocking the activity of this receptor, 1-(4-biphenylylcarbonyl)-N-[2-(1-cyclohexen-1-yl)ethyl]-4-piperidinecarboxamide 59-3074 reduces the effects of endocannabinoids, which are naturally occurring compounds that activate the CB1 receptor.
Biochemical and Physiological Effects:
1-(4-biphenylylcarbonyl)-N-[2-(1-cyclohexen-1-yl)ethyl]-4-piperidinecarboxamide 59-3074 has been shown to have several biochemical and physiological effects, including reducing food intake and body weight, improving glucose metabolism and insulin sensitivity, and reducing drug-seeking behavior. It has also been shown to have anti-inflammatory and neuroprotective effects in animal models of disease.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1-(4-biphenylylcarbonyl)-N-[2-(1-cyclohexen-1-yl)ethyl]-4-piperidinecarboxamide 59-3074 in lab experiments is its high potency and selectivity for the CB1 receptor, which allows for precise manipulation of this pathway. However, one limitation is that it may not fully replicate the effects of endocannabinoids, which can have additional effects beyond CB1 receptor activation.
Zukünftige Richtungen
There are several potential future directions for research on 1-(4-biphenylylcarbonyl)-N-[2-(1-cyclohexen-1-yl)ethyl]-4-piperidinecarboxamide 59-3074, including:
1. Further studies on its potential therapeutic applications in the treatment of obesity, metabolic disorders, and drug addiction.
2. Investigation of its effects on other physiological systems beyond the central nervous system, such as the immune system or the gastrointestinal tract.
3. Development of more selective CB1 receptor antagonists with improved pharmacokinetic properties.
4. Exploration of its potential as a tool for studying the endocannabinoid system and its role in various physiological processes.
In conclusion, 1-(4-biphenylylcarbonyl)-N-[2-(1-cyclohexen-1-yl)ethyl]-4-piperidinecarboxamide 59-3074 is a potent and selective CB1 receptor antagonist with potential therapeutic applications in the treatment of obesity, metabolic disorders, and drug addiction. Its mechanism of action involves blocking the activity of the CB1 receptor, which plays a key role in regulating appetite, metabolism, and reward pathways. While it has several advantages for use in lab experiments, there are also limitations to its use. Future research directions include further exploration of its therapeutic potential and its effects on other physiological systems.
Wissenschaftliche Forschungsanwendungen
1-(4-biphenylylcarbonyl)-N-[2-(1-cyclohexen-1-yl)ethyl]-4-piperidinecarboxamide 59-3074 has been extensively studied for its potential therapeutic applications, particularly in the treatment of obesity, metabolic disorders, and drug addiction. It has been shown to reduce food intake and body weight in animal models, as well as improve glucose metabolism and insulin sensitivity. Additionally, it has been shown to reduce drug-seeking behavior in animal models of addiction.
Eigenschaften
IUPAC Name |
N-[2-(cyclohexen-1-yl)ethyl]-1-(4-phenylbenzoyl)piperidine-4-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H32N2O2/c30-26(28-18-15-21-7-3-1-4-8-21)24-16-19-29(20-17-24)27(31)25-13-11-23(12-14-25)22-9-5-2-6-10-22/h2,5-7,9-14,24H,1,3-4,8,15-20H2,(H,28,30) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZNTZHWESDGKQE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=CC1)CCNC(=O)C2CCN(CC2)C(=O)C3=CC=C(C=C3)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H32N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(cyclohexen-1-yl)ethyl]-1-(4-phenylbenzoyl)piperidine-4-carboxamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.